molecular formula C13H20BNO5 B13904120 Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate

Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate

Cat. No.: B13904120
M. Wt: 281.11 g/mol
InChI Key: XNZHPZXSZZMHLC-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate is a boronic ester derivative. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate typically involves the borylation of an appropriate precursor. One common method involves the reaction of 5-methyl-4-bromo-1,3-oxazole-2-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate is widely used in scientific research due to its versatility in organic synthesis. It is employed in the development of new pharmaceuticals, particularly in the synthesis of complex molecules that require precise functionalization. Additionally, it is used in the synthesis of agrochemicals and materials science for the development of new polymers and electronic materials .

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or aryl-vinyl product. The boronic ester group facilitates the formation of the palladium-boron complex, making the reaction highly efficient .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Uniqueness

Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate is unique due to its oxazole ring, which provides additional functionalization possibilities compared to other boronic esters. This makes it particularly valuable in the synthesis of heterocyclic compounds and complex organic molecules .

Properties

Molecular Formula

C13H20BNO5

Molecular Weight

281.11 g/mol

IUPAC Name

ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C13H20BNO5/c1-7-17-11(16)10-15-9(8(2)18-10)14-19-12(3,4)13(5,6)20-14/h7H2,1-6H3

InChI Key

XNZHPZXSZZMHLC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(OC(=N2)C(=O)OCC)C

Origin of Product

United States

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